Ac-IETD-AMC

Description

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCBVQZQSFKHQ-HGZCCCDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Fluorogenic Mechanism of Ac-IETD-AMC

This technical guide provides a comprehensive overview of the Ac-IETD-AMC substrate, detailing its mechanism of fluorescence, its application in quantitative enzyme activity assays, and the underlying biochemical pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of this compound Fluorescence

This compound is a highly specific fluorogenic substrate designed to measure the activity of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2] The substrate consists of a four-amino-acid peptide sequence, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), which is recognized by caspase-8.[3][4] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[5][6]

In its intact, uncleaved state, the this compound molecule exhibits minimal to no fluorescence. This is due to a quenching effect of the peptide moiety on the AMC fluorophore. The fundamental principle of the assay relies on the enzymatic activity of caspase-8. Active caspase-8 specifically recognizes and cleaves the peptide substrate at the C-terminus of the aspartic acid residue.[3] This proteolytic cleavage event liberates the free AMC molecule.[3][5] Once released from the quenching effects of the peptide, free AMC becomes highly fluorescent, emitting a detectable signal upon excitation. The intensity of this fluorescence is directly proportional to the amount of active caspase-8 present in the sample, allowing for precise quantification of enzyme activity.[3] While primarily used for caspase-8, it's noteworthy that this compound can also serve as a substrate for granzyme B.[1][5]

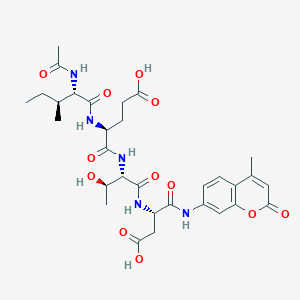

Caption: The enzymatic cleavage of this compound by caspase-8 releases fluorescent AMC.

Quantitative Data and Specifications

The utility of this compound as a research tool is defined by its specific optical and biochemical properties. Key quantitative parameters are summarized below for easy reference.

| Parameter | Value | Source(s) |

| Substrate Specificity | Caspase-8, Granzyme B | [1][2][5] |

| Excitation Wavelength (λex) | 360 - 380 nm | [3][4][6][7][8] |

| Emission Wavelength (λem) | 440 - 460 nm | [3][4][6][7][8][9] |

| Molecular Weight | ~675.68 g/mol | [10] |

| Typical Solvent | DMSO or DMF | [5][7][10] |

The Extrinsic Apoptosis Signaling Pathway

Caspase-8 is an initiator caspase activated primarily through the extrinsic or death receptor-mediated pathway of apoptosis.[11] This pathway is triggered by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding transmembrane death receptors (e.g., FasR, TNFR1).[12][13] This ligation event induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[13][14] FADD, in turn, recruits multiple inactive procaspase-8 zymogens, bringing them into close proximity.[11][15] This induced proximity facilitates the auto-proteolytic cleavage and activation of caspase-8.[11] Once activated, caspase-8 can initiate the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7.[11][14]

Caption: Caspase-8 activation via the death receptor signaling pathway.

Standard Experimental Protocol for Caspase-8 Activity Assay

The following protocol provides a generalized methodology for measuring caspase-8 activity in cell lysates using this compound. This should be adapted based on specific experimental needs and cell types.

-

Lysis Buffer: Prepare a suitable lysis buffer, for example: 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.[3] Alternatively, a buffer containing 10 mM HEPES, 142 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 0.2% NP-40 (pH 7.2) can be used.[6]

-

Assay Buffer: Prepare a 1x Assay Buffer. A common formulation is 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[16]

-

This compound Substrate Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound by dissolving it in high-quality, anhydrous DMSO.[5][7] Store this stock solution at -20°C, protected from light.

-

AMC Standard: To quantify enzyme activity, prepare a standard curve using known concentrations of free AMC. Prepare a stock solution of AMC in DMSO and dilute it in Assay Buffer to create a range of standards.[3]

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a positive control, Jurkat cells can be treated with staurosporine (1 µg/ml) for 2.5-3 hours.[3] A negative control of untreated cells should be run in parallel.

-

Cell Harvesting: Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[3]

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.[6]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm for 30 minutes at 4°C) to pellet cell debris.[6]

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the total protein concentration using a standard method like the Bradford or BCA assay.

-

Reaction Setup: In a 96-well microplate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well.[4] Adjust the final volume with Assay Buffer. Include wells for the AMC standard curve and a reagent blank (Assay Buffer only).

-

Inhibitor Control (Optional): To confirm specificity, a parallel set of samples can be pre-incubated with a specific caspase-8 inhibitor for approximately 5-10 minutes at room temperature.[3]

-

Initiate Reaction: Add the this compound substrate to each well to a final concentration of 50-100 µM.[5]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation set to ~380 nm and emission to ~460 nm.[6][7][8] Kinetic readings can also be performed at regular intervals.

-

Subtract the background fluorescence (reagent blank) from all readings.

-

Plot the fluorescence values from the AMC standards against their known concentrations to generate a standard curve.

-

Use the standard curve to convert the fluorescence units from the experimental samples into the amount of AMC released (e.g., in nanomoles).

-

Express the caspase-8 activity as the rate of AMC release per unit of time per amount of protein (e.g., nmol/min/mg protein).

Caption: Step-by-step workflow for a fluorometric caspase-8 activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | AAT Bioquest [aatbio.com]

- 11. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 12. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis - Wikipedia [en.wikipedia.org]

- 14. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase 8 - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Ac-IETD-AMC: A Comprehensive Technical Guide to its Specificity for Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of research in fields ranging from oncology to neurodegenerative diseases. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade. Understanding the specific roles of individual caspases is paramount for developing targeted therapeutics. Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate widely utilized to probe the activity of specific caspases, primarily the initiator caspase-8. This technical guide provides an in-depth analysis of the substrate specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

This compound Substrate Specificity

This compound is designed to mimic the natural cleavage site of procaspase-3 by caspase-8, the tetrapeptide sequence IETD (Ile-Glu-Thr-Asp). Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. While this compound is predominantly recognized as a caspase-8 substrate, its specificity is not absolute. To provide a clear understanding of its utility and limitations, the following table summarizes the available kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for the interaction of this compound with various caspases. The catalytic efficiency (kcat/Km) is a crucial metric for comparing the specificity of an enzyme for different substrates.

| Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Primary Role |

| Caspase-8 | ~11.8 | 1.3 | 1.1 x 10⁵ | Initiator (Extrinsic) |

| Caspase-3 | ~15.6 | 0.04 | 2.6 x 10³ | Executioner |

| Caspase-6 | >100 | - | - | Executioner |

| Caspase-7 | >100 | - | - | Executioner |

| Caspase-9 | >100 | - | - | Initiator (Intrinsic) |

| Granzyme B | ~10 | - | - | Cytotoxic Protease |

As the data indicates, this compound exhibits a significantly higher catalytic efficiency for caspase-8 compared to the executioner caspase-3. Its activity towards other caspases such as -6, -7, and -9 is reported to be minimal. It is also important to note that Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death, can also cleave this compound with an affinity similar to caspase-8.[1] This cross-reactivity should be considered when interpreting results from complex biological samples.

Signaling Pathways Involving Caspase-8

Caspase-8 is the apical caspase in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. The following diagram illustrates the canonical extrinsic apoptosis pathway leading to the activation of caspase-8.

References

The Role of Ac-IETD-AMC in Elucidating Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IETD-AMC) in the study of apoptosis. Specifically, this document details its application in monitoring the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and present quantitative data to facilitate the effective use of this tool in apoptosis research and drug discovery.

Introduction to this compound and Caspase-8

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is executed by a family of cysteine proteases known as caspases. Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic apoptosis pathway, which is triggered by extracellular death signals.

This compound is a synthetic tetrapeptide substrate specifically designed to measure the proteolytic activity of caspase-8.[1][2] The peptide sequence, IETD, mimics the cleavage site in the pro-caspase-3 substrate, a natural target of caspase-8. This sequence is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 after the aspartate residue, the AMC fluorophore is released, emitting a measurable fluorescent signal. This direct relationship between enzyme activity and fluorescence intensity allows for a sensitive and quantitative assessment of caspase-8 activation.

The Extrinsic Apoptosis Pathway and the Central Role of Caspase-8

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface.[3][4] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[3][4] FADD, in turn, recruits pro-caspase-8 molecules, bringing them into close proximity and facilitating their auto-activation through dimerization and proteolytic cleavage. This entire assembly is known as the Death-Inducing Signaling Complex (DISC).[3][4]

Once activated, caspase-8 can initiate the downstream execution phase of apoptosis through two main routes:

-

Direct activation of effector caspases: Active caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Engagement of the intrinsic pathway: In some cell types, caspase-8 can cleave the Bcl-2 family protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic (mitochondrial) apoptosis pathway.

The activation of caspase-8 is a critical commitment step in the extrinsic apoptotic cascade. Therefore, monitoring its activity with tools like this compound provides a direct measure of the engagement of this pathway.

Quantitative Data for this compound

The utility of this compound as a research tool is underpinned by its specific biochemical and photophysical properties. The following tables summarize key quantitative data for this substrate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin |

| Peptide Sequence | Ac-Ile-Glu-Thr-Asp-AMC |

| Molecular Formula | C₃₁H₄₁N₅O₁₂ |

| Molecular Weight | 675.69 g/mol |

| Purity (HPLC) | ≥95.0% |

Table 2: Spectroscopic Properties of Cleaved AMC

| Property | Wavelength Range (nm) |

| Excitation Maximum (Ex) | 360 - 380 |

| Emission Maximum (Em) | 440 - 460 |

Table 3: Recommended Assay Concentrations

| Parameter | Concentration Range |

| This compound Stock Solution | 1 - 10 mM in DMSO |

| Final Substrate Concentration | 20 - 200 µM |

| Cell Lysate Protein | 50 - 200 µg per assay |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to measure caspase-8 activity. These protocols can be adapted for specific experimental needs.

In Vitro Caspase-8 Activity Assay in Cell Lysates

This protocol is designed to measure caspase-8 activity in a population of cells that have been induced to undergo apoptosis.

Materials:

-

Cells (adherent or suspension)

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Protein quantification assay (e.g., BCA or Bradford)

-

2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Treatment: Seed cells and treat with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.

-

Cell Harvesting and Lysis:

-

For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.

-

For adherent cells, gently scrape and collect the cells.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells) and incubate on ice for 15-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate.

-

Assay Preparation:

-

Dilute the cytosolic extracts to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.

-

In a 96-well plate, add 50 µL of each cell lysate sample per well.

-

Prepare the substrate mix: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in 2X Reaction Buffer. For example, for 10 reactions, mix 10 µL of 10 mM this compound with 990 µL of 2X Reaction Buffer.

-

-

Reaction and Measurement:

-

Add 50 µL of the substrate mix to each well containing cell lysate. The final substrate concentration will be 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the caspase-8 activity. Calculate the activity by determining the change in fluorescence units per unit time per microgram of protein.

Cell-Based Caspase-8 Activity Assay

This protocol allows for the measurement of caspase-8 activity in living cells.

Materials:

-

Cells plated in a 96-well black, clear-bottom microplate

-

Apoptosis-inducing agent

-

This compound (cell-permeable formulation may be required depending on the specific kit)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Plating and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent.

-

Substrate Loading:

-

Prepare a 2X working solution of the cell-permeable this compound (e.g., 20 µM) in HBSS with 20 mM HEPES.

-

Remove the cell culture medium and add an equal volume of the 2X substrate working solution to each well.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.

-

Measurement:

-

Microplate Reader: Measure the fluorescence intensity directly in the plate.

-

Fluorescence Microscopy: Wash the cells once with HBSS and visualize the fluorescence.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence on a flow cytometer.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of caspase-8 by hypothiocyanous acid enables TNF-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Executioner's Blade: A Technical Guide to Granzyme B Function and Measurement with Ac-IETD-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of granzyme B, a critical serine protease in immune-mediated cell death, and provides a comprehensive overview of its measurement using the fluorogenic substrate Ac-IETD-AMC. This document details the molecular pathways initiated by granzyme B and offers precise experimental protocols for its quantification, empowering researchers in immunology and drug development to accurately assess cytotoxic T lymphocyte and natural killer cell activity.

Introduction: Granzyme B, the Effector of Cell-Mediated Cytotoxicity

Granzyme B is a serine protease predominantly found in the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon recognition of a target cell, such as a virus-infected or tumor cell, CTLs and NK cells release the contents of these granules into the immunological synapse.[2] Accompanied by the pore-forming protein perforin, which facilitates its entry into the target cell, granzyme B initiates a cascade of events culminating in programmed cell death, or apoptosis.[3]

The substrate this compound (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin) is a valuable tool for researchers studying granzyme B activity. This synthetic peptide contains the preferred cleavage sequence for granzyme B (IETD). When cleaved by active granzyme B, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, producing a quantifiable fluorescent signal that is directly proportional to the enzyme's activity.[4]

The Dual-Pronged Attack: Granzyme B's Apoptotic Signaling Pathways

Granzyme B employs a multifaceted strategy to ensure the efficient elimination of target cells, activating both caspase-dependent and caspase-independent apoptotic pathways.[2]

Caspase-Dependent Pathway

Once inside the target cell's cytoplasm, granzyme B can directly cleave and activate several key caspases, the central executioners of apoptosis. These include:

-

Initiator Caspases: Granzyme B can process pro-caspase-8 and pro-caspase-10, although it's important to note that it can proteolytically cleave them but not activate them through homodimerization like in traditional death receptor pathways.[3]

-

Executioner Caspases: Granzyme B directly activates pro-caspase-3 and pro-caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Caspase-Independent Pathway and Mitochondrial Amplification Loop

To circumvent potential viral or cancerous inhibitors of the caspase cascade, granzyme B also initiates apoptosis through caspase-independent mechanisms, primarily by targeting the mitochondria:

-

Bid Cleavage: Granzyme B cleaves the BH3-only protein Bid to its truncated form, tBid.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and induces MOMP through the activation of pro-apoptotic proteins BAX and BAK.[3]

-

Release of Pro-Apoptotic Factors: This disruption of the mitochondrial membrane leads to the release of cytochrome c, which contributes to the formation of the apoptosome and amplification of the caspase cascade, and other factors like Smac/DIABLO that antagonize inhibitors of apoptosis proteins (IAPs).[2]

This intricate network of interactions ensures a robust and redundant system for inducing apoptosis in target cells.

Caption: Granzyme B Signaling Pathway

Quantitative Analysis of Granzyme B Activity

The enzymatic activity of granzyme B can be precisely quantified using the fluorogenic substrate this compound. The following tables summarize key quantitative data related to this assay.

Table 1: Kinetic Parameters of Granzyme B with this compound

| Parameter | Value | Reference |

| Km | 160 µM | [5] |

| kcat | 0.5 s-1 | [5] |

| kcat/Km | 3.3 x 103 M-1s-1 | [5] |

Table 2: Excitation and Emission Wavelengths for this compound Cleavage Product

| Fluorophore | Excitation (Ex) | Emission (Em) |

| 7-Amino-4-Methylcoumarin (AMC) | ~341-380 nm | ~441-500 nm |

Experimental Protocols

The following sections provide detailed methodologies for measuring granzyme B activity using this compound in both purified systems and cell-based assays.

In Vitro Granzyme B Activity Assay (Cell Lysates or Purified Enzyme)

This protocol is designed for the quantification of granzyme B activity in cell lysates or with purified granzyme B enzyme.

Materials:

-

This compound substrate (stock solution in DMSO)

-

Granzyme B Assay Buffer (e.g., 20 mM Tris, pH 7.4, 100 mM DTT, 400 µL EDTA 100 mM)[4]

-

Cell lysate or purified granzyme B

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 2X Granzyme B Substrate Solution: Dilute the this compound stock solution in Granzyme B Assay Buffer to a final concentration of 50 µM.[4]

-

Sample Preparation: Thaw cell lysates or purified enzyme on ice. If necessary, dilute the samples in Granzyme B Assay Buffer.

-

Assay Reaction: Add 50 µL of each sample (or standard) to the wells of the 96-well plate. Add 50 µL of the 2X Granzyme B Substrate Solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the concentration of active granzyme B in the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 380/500 nm. A kinetic reading every 5 minutes is recommended to ensure the reaction is in the linear range.

-

Data Analysis: Calculate the rate of AMC release by determining the change in fluorescence over time. The activity of granzyme B in the samples can be quantified by comparing the rates to a standard curve generated with known concentrations of AMC.

Caption: In Vitro Granzyme B Assay Workflow

Cell-Based Granzyme B Activity Assay in Living Cells

This protocol allows for the measurement of granzyme B activity within intact, living cells, providing a more physiologically relevant assessment of cytotoxic lymphocyte function. This requires a cell-permeable version of the granzyme B substrate.

Materials:

-

Cell-permeable Granzyme B substrate (e.g., containing a peptide delivery moiety)

-

Effector cells (CTLs or NK cells)

-

Target cells

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Culture effector and target cells under appropriate conditions.

-

Co-culture: Co-incubate effector and target cells at a suitable ratio (e.g., 10:1 E:T) to allow for cytotoxic cell engagement and granzyme B delivery.

-

Substrate Loading: Add the cell-permeable granzyme B substrate to the co-culture at the recommended concentration.

-

Incubation: Incubate the cells at 37°C for the time specified by the substrate manufacturer, typically 30-60 minutes.

-

Cell Staining (Optional): Cells can be co-stained with other markers, such as viability dyes or antibodies against cell surface proteins, to identify different cell populations.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal generated by granzyme B activity within the target cells.

Caption: Cell-Based Granzyme B Assay Workflow

Conclusion

Granzyme B is a pivotal molecule in the immune system's defense against cellular threats. The fluorogenic substrate this compound provides a robust and sensitive tool for the quantitative assessment of its enzymatic activity. The detailed understanding of granzyme B's signaling pathways and the application of the experimental protocols outlined in this guide will enable researchers to further dissect the mechanisms of cell-mediated cytotoxicity and to accelerate the development of novel immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Initiator Caspase Activity with Ac-IETD-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin (Ac-IETD-AMC) as a fluorogenic substrate for the detection of initiator caspase activity, with a primary focus on caspase-8. This document details the underlying biochemical principles, offers detailed experimental protocols, presents key quantitative data, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Initiator Caspases in Apoptosis

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases). These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.

Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9, caspase-10) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). Initiator caspases are activated upstream in response to specific apoptotic signals. For instance, caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands to transmembrane death receptors.[1][2]

The activation of caspase-8 is a critical event, marking a commitment point in the extrinsic apoptotic cascade. Once activated, caspase-8 proceeds to cleave and activate downstream executioner caspases, which in turn dismantle the cell by cleaving a broad range of cellular substrates. Given its pivotal role, the sensitive and specific detection of caspase-8 activity is crucial for studying apoptosis and for the development of therapeutics that modulate this pathway.

Mechanism of this compound Cleavage

This compound is a highly specific and sensitive fluorogenic substrate designed to measure the activity of caspase-8 and other caspases that recognize the IETD amino acid sequence.[3] The substrate consists of the tetrapeptide sequence IETD, which is the preferred cleavage site for caspase-8, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).

In its intact form, the this compound substrate is non-fluorescent. However, in the presence of active caspase-8, the enzyme recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage event liberates the AMC fluorophore, which, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm. The intensity of this fluorescence is directly proportional to the amount of active caspase-8 in the sample.

Signaling Pathway: The Extrinsic Apoptosis Cascade

The activation of caspase-8 is a hallmark of the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface (e.g., Fas receptor, TNFR1).[1][2][4] This ligand-receptor interaction triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor. FADD, in turn, recruits procaspase-8 molecules, leading to the formation of the Death-Inducing Signaling Complex (DISC).[2][5] Within the DISC, the proximity of procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic activation. Active caspase-8 is then released into the cytoplasm to initiate the downstream caspase cascade.

Experimental Protocols

The following sections provide detailed methodologies for preparing cell lysates and performing a caspase-8 activity assay using this compound.

Preparation of Cell Lysates

This protocol is designed for mammalian cells and can be adapted for both adherent and suspension cultures.

Materials:

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Store at 4°C and add DTT fresh before use.

-

Microcentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cell monolayer with ice-cold PBS. Aspirate the PBS and add a second aliquot of ice-cold PBS. Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.

-

-

Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.

-

Incubation: Incubate the cell suspension on ice for 15-20 minutes, with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic protein fraction, to a new pre-chilled microcentrifuge tube. This is the cell lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity. The lysate can be used immediately or stored at -80°C for future use.

Caspase-8 Activity Assay

This fluorometric assay is typically performed in a 96-well plate format.

Materials:

-

Cell lysate (prepared as described above)

-

This compound substrate (10 mM stock solution in DMSO)

-

2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol). Add DTT fresh before use.

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Assay Plate: On ice, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of the 96-well plate. Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.

-

Prepare Substrate Mix: Dilute the 10 mM this compound stock solution in 2X Reaction Buffer to a final concentration of 100 µM. Prepare enough of this mix for all samples.

-

Initiate Reaction: Add 50 µL of the 100 µM this compound substrate mix to each well, bringing the total volume to 100 µL. The final concentration of this compound in each well will be 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of apoptosis induction and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the this compound caspase-8 activity assay.

References

- 1. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cephamls.com [cephamls.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Principles of Fluorogenic Caspase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorogenic caspase assays, a critical tool for studying apoptosis and evaluating potential therapeutic agents. We will delve into the core biochemistry, detail experimental procedures, and present key quantitative data to facilitate the successful implementation and interpretation of these assays.

Introduction to Caspases and Apoptosis

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. This process is essential for normal tissue development, homeostasis, and the removal of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Apoptosis is primarily initiated through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of caspases, ultimately leading to the cleavage of specific cellular substrates and the orchestrated dismantling of the cell.

The Core Principle of Fluorogenic Caspase Assays

Fluorogenic caspase assays are a sensitive and quantitative method for measuring the activity of specific caspases. The fundamental principle relies on a synthetic peptide substrate that contains a specific amino acid sequence recognized and cleaved by the caspase of interest. This peptide is conjugated to a fluorescent reporter molecule (fluorophore), which is quenched in its uncleaved state.

Upon cleavage of the peptide by an active caspase, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity. This emitted fluorescence is directly proportional to the activity of the caspase in the sample.

The general workflow of a fluorogenic caspase assay involves:

-

Inducing apoptosis in a cell culture or preparing a tissue lysate.

-

Incubating the cell lysate or purified enzyme with the fluorogenic caspase substrate.

-

Measuring the fluorescence signal over time using a fluorometer or microplate reader.

-

Relating the fluorescence intensity to the level of caspase activity.

Key Components of the Assay

Caspase Substrates

The specificity of a fluorogenic caspase assay is determined by the amino acid sequence of the peptide substrate. Different caspases have distinct substrate preferences. These substrates are typically composed of a four-amino-acid recognition sequence.

| Caspase Target | Peptide Sequence | Fluorophore Examples |

| Caspase-1 | YVAD | AMC, AFC |

| Caspase-2 | VDVAD | AFC |

| Caspase-3/7 | DEVD | AMC, AFC, R110, ProRed™ |

| Caspase-6 | VEID | AMC, AFC |

| Caspase-8 | IETD, LETD | AMC, AFC, R110 |

| Caspase-9 | LEHD | AMC, AFC |

| Pan-Caspase | VAD | FMK (inhibitor-based) |

Fluorophores

The choice of fluorophore is critical for assay sensitivity and can influence the instrumentation required. Common fluorophores used in caspase assays include:

| Fluorophore | Excitation (nm) | Emission (nm) | Color |

| AMC (7-amino-4-methylcoumarin) | ~340-380 | ~440-460 | Blue |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~380-400 | ~505-510 | Green |

| R110 (Rhodamine 110) | ~490-499 | ~520-530 | Green |

| ProRed™ | ~535 | ~620 | Red |

Experimental Protocols

Below are detailed methodologies for performing fluorogenic caspase assays for the key initiator and executioner caspases.

Preparation of Cell Lysates

This is a general procedure for preparing cell lysates for caspase activity measurement.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Microcentrifuge

-

96-well microplate (black, clear bottom for adherent cells; black, solid bottom for suspension cells)

Procedure for Adherent Cells:

-

Induce apoptosis in cells cultured in a multi-well plate according to your experimental design.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL for a 96-well plate).

-

Incubate the plate on ice for 10-20 minutes.

-

If necessary, scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at approximately 10,000 x g for 1-10 minutes at 4°C to pellet the insoluble fraction.[1][2]

-

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube or directly to the assay plate.

Procedure for Suspension Cells:

-

Induce apoptosis in cells cultured in a multi-well plate or culture flask.

-

Transfer the cells to a conical tube and centrifuge at approximately 300 x g for 5 minutes at 4°C.[2]

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., 25 µL per 1 x 10^6 cells).[1]

-

Incubate on ice for 10-20 minutes.

-

Centrifuge the lysate at approximately 12,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new, pre-chilled tube or directly to the assay plate.

Caspase-3/7 Activity Assay Protocol

Materials:

-

Cell lysate (prepared as described above)

-

2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

-

Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC), 1 mM stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Thaw all reagents on ice.

-

Prepare the master reaction mix on ice. For each reaction, combine:

-

50 µL of 2x Reaction Buffer

-

5 µL of 1 mM DEVD-AMC substrate (final concentration 50 µM)

-

Deionized water to a final volume of 75 µL per well.

-

-

Add 25 µL of cell lysate to each well of the 96-well plate.[2] It is recommended to use 100-200 µg of total protein per well.[1]

-

Add 75 µL of the master reaction mix to each well containing the cell lysate for a total reaction volume of 100 µL.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm for an AMC-based substrate.

-

Controls: Include a blank (lysis buffer without cell lysate) and a negative control (lysate from untreated cells). A specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) can be used to confirm specificity.

Caspase-8 Activity Assay Protocol

Materials:

-

Cell lysate

-

2x Reaction Buffer

-

Caspase-8 Substrate (e.g., Ac-IETD-AFC), 1 mM stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Thaw all reagents on ice.

-

Prepare the master reaction mix on ice. For each reaction, combine:

-

50 µL of 2x Reaction Buffer

-

5 µL of 1 mM IETD-AFC substrate (final concentration 50 µM)

-

Deionized water to a final volume of 50 µL per well.

-

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

Add 50 µL of the master reaction mix to each well.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm for an AFC-based substrate.[1]

-

Controls: Similar to the caspase-3/7 assay, include blanks and negative controls. A specific caspase-8 inhibitor (e.g., Z-IETD-FMK) can be used.

Caspase-9 Activity Assay Protocol

Materials:

-

Cell lysate

-

2x Reaction Buffer

-

Caspase-9 Substrate (e.g., Ac-LEHD-AFC), 1 mM stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Thaw all reagents on ice.

-

Prepare the master reaction mix on ice. For each reaction, combine:

-

50 µL of 2x Reaction Buffer

-

5 µL of 1 mM LEHD-AFC substrate (final concentration 50 µM)

-

Deionized water to a final volume of 50 µL per well.

-

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

Add 50 µL of the master reaction mix to each well.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm for an AFC-based substrate.

-

Controls: Include blanks and negative controls. A specific caspase-9 inhibitor (e.g., Z-LEHD-FMK) can be used.

Data Presentation and Interpretation

Quantitative data from fluorogenic caspase assays should be presented clearly for easy comparison. The results are often expressed as the rate of substrate cleavage or as a fold increase in caspase activity compared to a control group.

Michaelis-Menten Kinetics

The Michaelis-Menten constant (KM) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). It provides an indication of the affinity of the enzyme for its substrate.

| Caspase | Substrate | KM (µM) |

| Caspase-3 | Ac-DEVD-AMC | 9.7 ± 1.0 |

| Caspase-1 | WEHD-AMC | 15 ± 2 |

| Caspase-1 | WEHD-MCA | 93 ± 19 |

| Caspase-1 | WEHDG-MCA | 21 ± 6 |

| Caspase-1 | WEHDA-MCA | 151 ± 37 |

Visualization of Apoptosis Signaling Pathways

Understanding the context in which caspases are activated is crucial for interpreting experimental results. The following diagrams illustrate the core signaling pathways leading to caspase activation.

Caption: The extrinsic apoptosis pathway is initiated by extracellular death ligands.

Caption: The intrinsic apoptosis pathway is triggered by intracellular stress signals.

Caption: General experimental workflow for a fluorogenic caspase assay.

Conclusion

Fluorogenic caspase assays are a powerful and indispensable tool in apoptosis research and drug development. By understanding the core principles, optimizing experimental protocols, and carefully interpreting the quantitative data, researchers can gain valuable insights into the intricate mechanisms of programmed cell death and effectively screen for modulators of this critical cellular process. This guide provides a solid foundation for the successful application of these assays in a variety of research settings.

References

The IETD Peptide Sequence: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) is a critical recognition motif in the intricate signaling cascade of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the IETD sequence, its primary interacting partner, caspase-8, and its application in the study and modulation of apoptosis.

IETD and its Central Role in the Extrinsic Apoptotic Pathway

The IETD sequence is predominantly recognized and cleaved by caspase-8, an initiator caspase in the extrinsic pathway of apoptosis. This pathway is triggered by extracellular signals, such as the binding of death ligands like FasL or TNF-α to their corresponding death receptors on the cell surface. This ligand-receptor interaction initiates the formation of the Death-Inducing Signaling Complex (DISC).[1]

The DISC acts as a platform for the recruitment and activation of pro-caspase-8. Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation. The activated caspase-8 then initiates a downstream cascade of effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis, dismantling the cell in a controlled manner.

Signaling Pathway of Caspase-8 Activation and IETD Cleavage

The following diagram illustrates the key steps in the extrinsic apoptotic pathway leading to the cleavage of IETD-containing substrates.

Quantitative Data on IETD-Based Molecules

The specificity of caspase-8 for the IETD sequence has been exploited to develop a range of molecular tools for research and drug development. These include specific inhibitors and substrates for measuring caspase-8 activity.

| Molecule Type | Molecule Name | Target | Parameter | Value | Reference |

| Substrate | Ac-IETD-pNA | Caspase-8 | Km | 66 µM | [2] |

| Inhibitor | Z-IETD-FMK | Caspase-8 | IC50 | 0.46 µM (in TNFα-induced apoptosis) | [3] |

| Inhibitor | Z-IETD-FMK | Caspase-8 | IC50 | 350 nM | [4] |

Experimental Protocols

Precise and reproducible experimental protocols are essential for studying the role of IETD and caspase-8 in apoptosis. Below are detailed methodologies for colorimetric and fluorometric caspase-8 activity assays.

Colorimetric Caspase-8 Activity Assay

This assay quantifies caspase-8 activity through the cleavage of a colorimetric substrate, Ac-IETD-pNA, which releases p-nitroaniline (pNA). The amount of pNA produced is directly proportional to caspase-8 activity and can be measured by absorbance at 405 nm.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

-

2x Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose)

-

Ac-IETD-pNA substrate (4 mM stock solution)

-

DTT (1 M stock solution)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis using the desired method and incubate for the appropriate time. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cytosolic extract using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Reaction:

-

Dilute the cytosolic extract to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.

-

In a 96-well plate, add 50 µL of the diluted cytosolic extract to each well.

-

Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).

-

Add 50 µL of the 2x Reaction Buffer with DTT to each well.

-

Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading (from a blank well containing lysis buffer and substrate but no cell lysate) from all sample readings.

-

The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

-

References

- 1. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 2. innopep.com [innopep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Caspase-8 Activation Using Ac-IETD-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for the preliminary investigation of caspase-8 activation. It focuses on the use of the fluorogenic substrate N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (Ac-IETD-AMC) as a sensitive tool for detecting caspase-8 activity, a critical initiator caspase in the extrinsic pathway of apoptosis.

Introduction: The Role of Caspase-8 in Apoptosis

Caspases, a family of cysteine-aspartic acid proteases, are central players in the highly regulated process of programmed cell death, or apoptosis.[1] Caspase-8 is recognized as a key initiator caspase, primarily associated with the extrinsic apoptosis pathway.[1][2] This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their corresponding death receptors on the cell surface.[3][4] This ligation event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8.[1][2][3] The aggregation of procaspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and subsequent auto-proteolytic activation.[2][5] Once activated, caspase-8 proceeds to activate downstream executioner caspases, such as caspase-3 and -7, either directly or through an amplification loop involving the intrinsic pathway, ultimately leading to the dismantling of the cell.[2][3][6]

Principle of the this compound Fluorometric Assay

The measurement of caspase-8 activity is crucial for studying apoptosis and screening for potential therapeutic agents. The this compound assay is a sensitive and convenient method for this purpose.[7]

-

Substrate Specificity : The assay utilizes the peptide substrate this compound, which contains the specific amino acid sequence (IETD) recognized and cleaved by active caspase-8.[7]

-

Fluorogenic Detection : The substrate itself is weakly fluorescent. However, upon cleavage by caspase-8 at the aspartic acid residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released.[8]

-

Signal Quantification : The increase in fluorescence intensity is directly proportional to the amount of active caspase-8 in the sample.[9] This fluorescence can be measured using a fluorometer or a microplate reader with excitation typically around 360-380 nm and emission detection at 440-460 nm.[10]

Detailed Experimental Protocols

This section outlines a general protocol for measuring caspase-8 activity in cell lysates using this compound. This protocol should be optimized based on the specific cell type and experimental conditions.

3.1. Reagent Preparation

-

5X Lysis Buffer : 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT. Dilute to 1X with deionized water before use. Protease inhibitors (excluding cysteine protease inhibitors) may be added.

-

2X Reaction Buffer : 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20% sucrose, 2 mM EDTA.[11]

-

This compound Substrate Stock (10 mM) : Dissolve this compound powder in DMSO.[12] Store at -20°C, protected from light.[10][13]

-

AMC Standard (Optional) : For absolute quantification, prepare a standard curve using known concentrations of free AMC.

3.2. Experimental Workflow

The following diagram illustrates the typical workflow for a cell-based caspase-8 assay.

3.3. Step-by-Step Assay Procedure (96-well plate format)

-

Cell Preparation : Seed cells in a 96-well plate and culture until they reach the desired confluency. Induce apoptosis by treating cells with the compound of interest for the desired time. Include appropriate controls.

-

Cell Lysis :

-

Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).

-

Gently remove the supernatant and wash the cells once with cold PBS.

-

Re-pellet the cells and aspirate the PBS.

-

Lyse the cells by adding 50-100 µL of ice-cold 1X Lysis Buffer. Incubate on ice for 10-15 minutes.[14]

-

Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C.[14]

-

-

Reaction Setup :

-

Transfer 50 µL of the clarified supernatant (cell lysate) to a new, opaque 96-well plate suitable for fluorescence measurements.

-

Add 50 µL of 2X Reaction Buffer to each well.[14]

-

For inhibitor controls, pre-incubate the lysate with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 5-10 minutes at room temperature.

-

-

Initiate Reaction : Add 5 µL of 1 mM this compound substrate to each well to start the reaction (final concentration will be ~50 µM).

-

Fluorescence Measurement :

-

Immediately place the plate in a microplate fluorometer set to the appropriate wavelengths (Excitation: ~380 nm, Emission: ~460 nm).[10]

-

Measure the fluorescence kinetically over a period of 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

-

Data Presentation and Interpretation

Quantitative data from caspase-8 activity assays should be presented clearly to allow for easy comparison between different experimental conditions.

Table 1: Example Data for Caspase-8 Activity

| Treatment Group | Protein Conc. (µ g/well ) | Fluorescence Intensity (RFU/min) | Fold Increase vs. Control |

| Untreated Control | 50 | 15.2 | 1.0 |

| Vehicle Control (DMSO) | 50 | 16.1 | 1.1 |

| Apoptosis Inducer (100 ng/mL) | 50 | 125.8 | 8.3 |

| Inducer + Casp-8 Inhibitor | 50 | 20.5 | 1.3 |

RFU = Relative Fluorescence Units. Data is hypothetical and for illustrative purposes only.

Interpretation : A significant increase in the rate of fluorescence generation in the "Apoptosis Inducer" group compared to the control indicates the activation of caspase-8. This activation should be significantly reduced in the presence of a specific caspase-8 inhibitor, confirming the specificity of the assay.

Signaling Pathway Context

Understanding the upstream and downstream events of caspase-8 activation is essential for interpreting experimental results. The following diagram illustrates the extrinsic apoptosis pathway leading to caspase-8 activation.

This pathway highlights how extracellular death signals are transduced into an intracellular cascade culminating in apoptosis, with caspase-8 acting as the apical protease in this process.[2][4]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IN [thermofisher.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Meter™ Caspase 8 Activity Apoptosis Assay Kit *Blue Fluorescence* | AAT Bioquest [aatbio.com]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. Caspase-Glo® 8 Assay Protocol [promega.sg]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Caspase 8 Colorimetric Activity Assay Kit 25, IETD | APT129 [merckmillipore.com]

- 14. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]

An In-depth Technical Guide to the Enzymatic Cleavage of Ac-IETD-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Ac-IETD-AMC, with a primary focus on its interaction with caspase-8. It covers the underlying biochemical principles, detailed experimental protocols, and the broader biological context of the enzymes involved.

Introduction to this compound and its Enzymatic Hydrolysis

This compound (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate widely used for the detection of caspase-8 and, to a lesser extent, granzyme B activity.[1] The substrate consists of the peptide sequence IETD, which is a recognition motif for caspase-8, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).

In its intact form, this compound is non-fluorescent. However, upon enzymatic cleavage at the aspartic acid residue by an active caspase-8 or granzyme B, the AMC moiety is released.[2] Free AMC is highly fluorescent, with excitation and emission maxima typically around 360-380 nm and 440-460 nm, respectively.[2][3] This fluorescence can be readily quantified using a fluorometer, providing a sensitive measure of enzyme activity.

Primary Cleaving Enzyme: Caspase-8

Caspase-8 is an initiator caspase that plays a central role in the extrinsic pathway of apoptosis, or programmed cell death.[4] It exists as an inactive zymogen, procaspase-8, which is recruited to the Death-Inducing Signaling Complex (DISC) upon ligation of death receptors such as Fas or TNFR1.[4][5] Within the DISC, procaspase-8 molecules undergo dimerization and autocatalytic cleavage, leading to the formation of the active heterotetrameric enzyme.[6] Active caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[2]

Apoptotic Signaling Pathway of Caspase-8

The canonical signaling pathway leading to caspase-8 activation and apoptosis is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the DISC.

Non-Apoptotic Roles of Caspase-8

Emerging evidence has revealed that caspase-8 is not solely an executioner of cell death but also participates in various non-apoptotic cellular processes. These functions are often dependent on the formation of a heterodimer between caspase-8 and cFLIP (cellular FLICE-like inhibitory protein), which has limited proteolytic activity compared to the caspase-8 homodimer.

Key non-apoptotic functions of caspase-8 include:

-

NF-κB Activation: Caspase-8 can act as a scaffold protein to facilitate the activation of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival.[6]

-

Cell Differentiation and Proliferation: Caspase-8 is involved in the differentiation of various cell types, including macrophages, and is required for the proliferation of T and B lymphocytes.[1][6]

-

Inhibition of Necroptosis: Caspase-8 can cleave and inactivate key components of the necroptosis pathway, such as RIPK1 and RIPK3, thereby preventing this form of programmed necrosis.

References

- 1. Caspase-8: not so silently deadly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspases leave the beaten track: caspase-mediated activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Apoptosis Using Ac-IETD-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Ac-IETD-AMC to monitor caspase-8 activity in real-time during live-cell imaging of apoptosis. This protocol is designed for researchers in cell biology, cancer biology, and drug discovery to quantitatively and dynamically assess the induction of the extrinsic apoptotic pathway.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process. A key initiator of the extrinsic apoptosis pathway is caspase-8. The this compound substrate is a valuable tool for studying this process. It consists of the caspase-8 recognition sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid), linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-8 in apoptotic cells, the AMC fluorophore is released, emitting a detectable fluorescent signal. This allows for the real-time visualization and quantification of caspase-8 activation in living cells.[1][2]

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-8.

-

Cell Permeability: The this compound substrate is cell-permeable, allowing it to enter live cells.

-

Caspase-8 Activation: In response to pro-apoptotic stimuli that trigger the extrinsic pathway, procaspase-8 is activated to its active form.

-

Substrate Cleavage: Active caspase-8 recognizes and cleaves the IETD sequence of the this compound substrate.

-

Fluorescence Emission: The cleavage releases the AMC moiety, which, when excited by light at approximately 380 nm, emits a fluorescent signal at around 440-460 nm.

-

Real-Time Monitoring: The increase in fluorescence intensity can be monitored over time using live-cell imaging microscopy, providing a kinetic readout of caspase-8 activity.

Signaling Pathway

The following diagram illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8 and subsequent cleavage of the this compound substrate.

Extrinsic apoptosis pathway leading to caspase-8 activation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound live-cell imaging assay. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

| Parameter | Value | Notes |

| Excitation Wavelength | ~380 nm | |

| Emission Wavelength | 440 - 460 nm | |

| Stock Solution Concentration | 2-10 mM | Dissolve in DMSO. Store at -20°C or below, protected from light.[2] |

| Working Concentration | 10-50 µM | Dilute the stock solution in appropriate cell culture medium just before use. Optimization is recommended. |

| Incubation Time | 1 - 24 hours | For kinetic analysis, imaging can begin shortly after adding the substrate and apoptosis-inducing agent. The duration depends on the kinetics of apoptosis in the specific cell model. |

| Signal-to-Background Ratio | Varies | Dependent on cell type, inducer concentration, and imaging system. Proper controls are essential to determine. |

Experimental Protocols

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Cells of interest

-

Apoptosis-inducing agent (e.g., TNF-α, FasL, TRAIL)

-

Negative control (vehicle for the inducing agent)

-

Positive control (e.g., staurosporine, if applicable for the cell line)

-

Caspase-8 inhibitor (e.g., Z-IETD-FMK) for specificity control

-

Fluorescence microscope with live-cell imaging capabilities (environmental chamber for temperature, CO2, and humidity control)

-

Image analysis software

Protocol for Live-Cell Imaging of Caspase-8 Activity

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

1. Cell Preparation:

-

Plate cells in a suitable live-cell imaging dish or plate (e.g., glass-bottom dishes, 96-well imaging plates).

-

Culture cells to the desired confluency (typically 50-70%) in their standard growth medium.

-

Allow cells to adhere and recover for at least 24 hours before the experiment.

2. Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C, protected from light.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 20 µM).[2]

-

Inducing Agent Solution: Prepare the apoptosis-inducing agent at the desired concentration in the live-cell imaging medium containing this compound.

3. Experimental Setup:

-

Controls:

-

Negative Control: Cells treated with the vehicle control in the presence of this compound.

-

Positive Control (Optional): Cells treated with a known apoptosis inducer.

-

Inhibitor Control: Cells pre-incubated with a caspase-8 inhibitor (e.g., 20-50 µM Z-IETD-FMK for 1-2 hours) before adding the inducing agent and this compound.

-

-

Experimental Wells: Cells to be treated with the experimental compound(s).

4. Live-Cell Imaging Procedure:

-

Gently wash the cells with pre-warmed live-cell imaging medium.

-

Add the live-cell imaging medium containing the this compound working solution to all wells.

-

Place the imaging dish/plate on the microscope stage within the environmental chamber (37°C, 5% CO2).

-

Acquire baseline fluorescence and brightfield images before adding the inducing agent.

-

Add the apoptosis-inducing agent (or vehicle/inhibitor) to the respective wells.

-

Immediately begin time-lapse imaging. The frequency and duration of image acquisition will depend on the expected kinetics of apoptosis. For example, acquire images every 15-30 minutes for 6-24 hours.[3]

-

Use the lowest possible excitation light intensity to minimize phototoxicity.[4]

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

Experimental workflow for live-cell imaging of apoptosis.

Data Analysis

-

Image Processing: Use image analysis software to process the acquired images. This may include background subtraction and cell segmentation.

-

Fluorescence Quantification: Measure the mean fluorescence intensity of the AMC signal in individual cells or across the entire field of view at each time point.

-

Kinetic Analysis: Plot the change in fluorescence intensity over time for each experimental condition. This will provide a kinetic profile of caspase-8 activation.

-

Normalization: Normalize the fluorescence data to the baseline (time zero) or to a cell number marker if available.

-

Statistical Analysis: Perform appropriate statistical tests to compare the different treatment groups.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Autofluorescence of medium or cells.- Substrate degradation. | - Use phenol red-free medium.- Ensure this compound stock is properly stored and protected from light.- Optimize substrate concentration. |

| No or Low Signal | - Caspase-8 is not activated.- Substrate concentration is too low.- Insufficient incubation time. | - Confirm apoptosis induction with a secondary method.- Titrate the concentration of the inducing agent.- Optimize the this compound working concentration.- Extend the imaging duration. |

| Phototoxicity | - High excitation light intensity.- Frequent image acquisition. | - Use the lowest possible excitation intensity.- Reduce the frequency of image acquisition.- Use a more sensitive camera.[4] |

| Signal in Negative Control | - Spontaneous apoptosis in the cell line.- Non-specific substrate cleavage. | - Use healthy, low-passage number cells.- Confirm with a caspase-8 inhibitor control. |

References

Unveiling Apoptosis: A Step-by-Step Guide to the Ac-IETD-AMC Caspase-8 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the fluorometric detection of caspase-8 activity in cell lysates and purified enzyme preparations using the synthetic substrate Ac-IETD-AMC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin). This assay is a cornerstone for apoptosis research and screening for modulators of the caspase cascade.

Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis.[1][2][3] Upon activation by death receptors such as Fas, it triggers a cascade of downstream effector caspases, ultimately leading to programmed cell death.[1][2][4] The assay described herein is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-8, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.[5] The resulting fluorescence, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 440 nm, is directly proportional to the caspase-8 activity in the sample.

Principle of the Assay

The fluorogenic substrate, this compound, is specifically recognized and cleaved by active caspase-8 at the aspartic acid residue. This cleavage event releases the fluorescent AMC group, leading to a measurable increase in fluorescence intensity. The rate of AMC release is a direct measure of the caspase-8 enzymatic activity.

Experimental Protocols

This section provides detailed methodologies for preparing reagents and performing the caspase-8 activity assay in a 96-well plate format, which is suitable for high-throughput screening.

I. Reagent Preparation

-

5X Lysis Buffer: Prepare a solution containing 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT. Store at 4°C.

-

1X Assay Buffer: Dilute the 10X Assay Buffer (typically 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT) to 1X with deionized water. Prepare fresh before use.

-

This compound Substrate (10 mM Stock): Dissolve the this compound substrate in DMSO to a final concentration of 10 mM.[5] Store in aliquots at -20°C, protected from light.

-

AMC Standard (1 mM Stock): Dissolve AMC in a suitable solvent like DMSO to a final concentration of 1 mM. Store in aliquots at -20°C.

-

Caspase-8 Inhibitor (Optional): A specific caspase-8 inhibitor, such as Ac-IETD-CHO, can be used as a negative control. Prepare a stock solution in DMSO.

II. Sample Preparation (Cell Lysates)

-

Induce apoptosis in your cell line of interest using a known stimulus. For example, treat Jurkat cells with 1 µg/ml staurosporine for 2.5-3 hours. Include a non-induced cell population as a negative control.

-

Harvest the cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold 1X Lysis Buffer. The volume will depend on the cell number; a common starting point is 50 µL per 1-2 million cells.

-